
N-Nitrosodiphenylamine
Overview
Description
N-Nitrosodiphenylamine (NDPhA; CAS 86-30-6) is a nitroso compound with the molecular formula C₁₂H₁₀N₂O. It is structurally characterized by two phenyl groups bonded to a central nitrogen atom, which is also nitrosated (N–N=O group) . Historically used as a vulcanization retarder in rubber manufacturing and as a stabilizer in propellants, NDPhA is classified as a probable human carcinogen by the U.S. EPA due to its genotoxic and mutagenic properties .
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 198.22 g/mol | |
Melting Point | 66.5°C | |
Boiling Point | 268–270°C (decomposes) | |
Solubility | Insoluble in water; soluble in organic solvents |
NDPhA’s carcinogenicity arises from its ability to transfer nitroso groups to amines, forming DNA-reactive intermediates . It is metabolically denitrosated to diphenylamine (DPA), which also exhibits mutagenicity in the presence of cofactors like norharman .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosodiphenylamine is typically synthesized through the nitrosation of diphenylamine. The process involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to ensure the stability of the nitrosamine product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is carefully controlled to maintain the desired temperature and pH levels. After the reaction, the product is purified through crystallization and drying processes to obtain the final compound in its pure form .
Chemical Reactions Analysis
Transnitrosation Reactions
N-Nitrosodiphenylamine can undergo transnitrosation reactions with secondary amines .
N-Nitrosodiphenylamine can transfer the nitroso group to N-methylaniline, sodium azide, and other nucleophilic species in acidic 50% aqueous ethanol at 25 °C . Neutral N-nitrosodiphenylamine is unreactive, and protonation is required to initiate these reactions .
-
The transfer to N-methylaniline is not catalyzed by added Cl–, suggesting a direct transnitrosation where the nitroso-group is transferred without the intermediacy of nitrous acid .
-
The transfer to sodium azide proceeds via nitrous acid under similar conditions .
-
For other nucleophiles, both direct and indirect transnitrosation reactions may occur .
-
Reaction rates are independent of nucleophile concentration when the concentration is high .
-
Solvent isotope effects are negligible under these circumstances, suggesting an intramolecular rearrangement of the conjugate acid is rate-limiting rather than protonation of the N-nitrosodiphenylamine .
Denitrosation Reactions
N-Nitrosodiphenylamine undergoes denitrosation in aqueous acid solution to give diphenylamine irreversibly . This reaction can be effected by Cl –, Br –, SCN –, I –, SC(NH2)2, or H2O . The reactivity correlates with the Pearson nucleophilicity parameter n, except for I – and SC(NH2)2, where steric effects may operate . N-Nitrosodiphenylamine is more reactive than N-methyl-N-nitrosoaniline by a factor of approximately 102 .
Denitrosation is acid-catalyzed and shows a solvent isotope effect (at low concentration of added nucleophile), (k0)D2O: (k0)H, of 2.0 . This is consistent with a mechanism involving rate-determining attack by the nucleophile on the protonated form of the nitroso-amine . At high [Br –] the rate constant is no longer dependent on [Br –], and the observed solvent isotope effect changes to (k0)D2O: (k0)H= 0.8, suggesting that under these conditions proton transfer to the nitroso-amine becomes rate-limiting .
Reactions with Aniline Derivatives
A direct reaction occurs between N-nitrosodiphenylamine (in aqueous acid solution) and aniline (and its ring-substituted derivatives), but not with primary amines n-butylamine and cyclohexylamine . The acidity dependence, together with the substituent effects, can be interpreted in terms of a reaction between the protonated form of the nitroso-amine and the anilinium ion, with initial attack occurring at the ring rather than at the amino-nitrogen atom .
Reactions with Organolithium and Grignard Reagents
N-Nitrosamines, including this compound, are weakly electrophilic at the nitroso-nitrogen and susceptible to nucleophilic attack at that site by organolithium and Grignard reagents (R3M, M = MgX or Li) . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either a hydrazone (R3= −CH2R only) or azomethine imine . Elimination from (20a, M = MgX) can occur before quenching with protic solvent . Because 22 is susceptible to further nucleophilic attack, α-substituted hydrazine is often isolated after workup when Grignard reagents are used . When the Grignard reagent used is phenylmagnesium bromide, N-phenyl hydrazine is produced by a formal reduction of 20a . In reactions with phenyllithium or tert-butyllithium, elimination from 20b (M = Li) only occurs after quenching with protic solvent . When 20b is quenched with water, the only product observed is the head-to-tail dimer of 22 . When ethanol is used, the solvent adduct 26 is briefly observable by NMR, but it is in equilibrium with 22 and ultimately decomposes to 25 . Similar to other azomethine imines, 22 can undergo 1,3-dipolar cycloadditions with dipolarophiles .
Photolysis
Irradiated nitrosamines have been found to undergo oxygen-atom exchange with dissolved O2 and also produce the corresponding nitramines . These transformations plausibly occur via the formation and collapse of a nitrosamine peroxide intermediate .
Scientific Research Applications
Chemical Properties and Formation
N-Nitrosodiphenylamine is classified as an N-nitrosamine, a group of compounds known for their carcinogenic properties. Its chemical structure consists of a diphenylamine moiety with a nitroso group, making it a subject of interest in studies related to carcinogenesis and toxicology. The compound can be formed through various chemical reactions, including the nitrosation of diphenylamine under acidic conditions.
Toxicological Studies
Health Effects and Carcinogenicity
Research has indicated that this compound is associated with significant health risks, particularly as a carcinogen. Studies conducted on laboratory animals have shown that exposure to this compound can lead to neoplastic lesions, specifically bladder transitional cell carcinoma in rats .
Table 1: Summary of Toxicological Findings
Study Type | Animal Model | Dose (mg/kg/day) | Observed Effects |
---|---|---|---|
Chronic Study | Rats | 200 | Increased incidence of bladder cancer |
Intermediate Study | Rats | 183 | Preneoplastic urinary bladder lesions |
Subchronic Feeding Study | Mice | 10,000-20,000 | Chronic inflammation of the bladder |
Applications in Cancer Research
This compound serves as a model compound in cancer research due to its well-documented carcinogenic effects. It is utilized in studies investigating the mechanisms of N-nitrosamine-induced carcinogenesis, particularly focusing on metabolic activation pathways involving cytochrome P450 enzymes .
Case Study: Carcinogenesis Mechanisms
A study highlighted the role of metabolic activation in the carcinogenicity of N-nitrosamines, demonstrating that the formation of reactive metabolites is crucial for inducing DNA damage and subsequent tumorigenesis. This has implications for understanding how similar compounds may act in human exposures .
Environmental Impact and Regulatory Concerns
This compound has been detected in various environmental matrices, including biosolids from wastewater treatment plants. Its presence raises concerns regarding potential human exposure through agricultural products or contaminated water sources. Regulatory bodies, such as the United States Environmental Protection Agency, monitor levels of this compound due to its toxicological profile .
Table 2: Detection of this compound in Environmental Samples
Sample Type | Detection Frequency (%) | Concentration Range (ng/g) |
---|---|---|
Biosolids | 88 | 10-500 |
Agricultural Soil | 50 | 5-100 |
Industrial Applications
Despite its health risks, this compound has applications in industrial settings, particularly as an antioxidant in rubber production. However, its use is being scrutinized due to safety concerns related to potential leaching into consumer products .
Mechanism of Action
The mechanism of action of N-Nitrosodiphenylamine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound primarily targets cellular DNA and proteins, leading to oxidative stress and cellular dysfunction .
Comparison with Similar Compounds
Structural and Functional Analogues
N-Nitrosomethylaniline (NMA)
- Structure : Methyl and phenyl groups attached to a nitrosated nitrogen.
- Mutagenicity : Moderately potent in Salmonella TA104 strain, surpassing NDPhA .
- Carcinogenic Potency: Higher than NDPhA due to easier metabolic activation .
Diphenylamine (DPA)
- Relation to NDPhA : Denitrosation product of NDPhA .
- Analytical Challenges : Co-elutes with NDPhA in gas chromatography (GC) due to NDPhA’s thermal decomposition .
- Mutagenicity: Requires norharman for activity, producing twice as many revertants as NDPhA .
4-Nitrodiphenylamine and 2-Nitrodiphenylamine
- Role : Stabilizers in explosives and propellants (similar to NDPhA) .
- Toxicity: Less carcinogenic than NDPhA but degrade into hazardous intermediates under environmental conditions .
Toxicological and Carcinogenic Profiles
Environmental Persistence and Analytical Challenges
- NDPhA vs. DPA : NDPhA decomposes in GC inlets, complicating separation from DPA. HPLC/thermospray-MS or molecularly imprinted polymers (MIPs) coupled with GC-MS are required for accurate quantification .
- Degradation : NDPhA photodegrades faster than DPA but bioaccumulates in sediments due to lipophilicity .
Regulatory and Health Guidelines
Compound | Regulatory Limit (Water) | Key Guidelines |
---|---|---|
NDPhA | 20–30× lower than DPA | ATSDR MRL: 0.04 mg/kg/day (chronic) |
DPA | Higher thresholds | EPA IRIS: No carcinogenicity classification |
Biological Activity
N-Nitrosodiphenylamine (NDPhA) is a nitrosamine compound that has garnered attention due to its potential biological activity and carcinogenic properties. This article explores the biological activity of NDPhA, focusing on its metabolism, toxicology, and potential health impacts based on diverse research findings.
Metabolism and Toxicokinetics
NDPhA undergoes metabolic transformation primarily in the liver, where it is denitrosated to diphenylamine and nitric oxide. Subsequent oxidation of nitric oxide leads to the formation of nitrite and nitrate. In studies involving phenobarbital-induced mouse liver microsomes, metabolites such as diphenylamine and 4-hydroxydiphenylamine were identified, indicating a pathway for bioactivation that may contribute to its carcinogenic potential .
Metabolic Pathways:
- Denitrosation: NDPhA → Diphenylamine + NO
- Oxidation: NO → Nitrite → Nitrate
- Hydroxylation: Diphenylamine → 4-Hydroxydiphenylamine → Quinoneimine
Carcinogenicity Studies
Research has indicated that NDPhA exhibits significant carcinogenic properties in animal models. Long-term studies conducted by the National Cancer Institute (NCI) demonstrated increased incidences of bladder epithelial hyperplasia and invasive urothelial carcinoma in F344 rats exposed to NDPhA through diet . The following table summarizes key findings from these studies:
Study Type | Species | Dose (mg/kg-day) | Observed Effect |
---|---|---|---|
Chronic Study | F344 Rats | 80-300 | Increased bladder hyperplasia |
Chronic Study | B6C3F1 Mice | ~8300 | Reticulum cell sarcomas in males |
Long-term Feeding | F344 Rats | 1000 or 4000 ppm | Bladder inflammation and neoplasms |
Genotoxicity
NDPhA has shown mixed results in genotoxicity assays. While it was negative in several bacterial mutation tests, it exhibited positive responses in DNA damage assays using rat hepatocytes and transformation assays in Syrian hamster embryo cells . This suggests that NDPhA may induce genetic damage under certain conditions, contributing to its carcinogenic profile.
Case Studies and Epidemiological Data
Q & A
Basic Research Questions
Q. What systematic methodologies are recommended for conducting a comprehensive literature review on N-Nitrosodiphenylamine?
- Methodological Answer : Utilize structured search strategies across databases like PubMed, TOXLINE, and TOXCENTER, employing CAS numbers (e.g., 86-30-6), synonyms, and MeSH terms. Include grey literature (e.g., technical reports, conference abstracts) and filter results using inclusion criteria such as toxicokinetics, biomarkers, and carcinogenicity . ATSDR's 2017 profile outlines a two-step screening process: title/abstract review followed by full-text evaluation, with 46 studies deemed relevant from 326 initial records .
Q. What analytical techniques are validated for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- Solid-Phase Microextraction (SPME) with GC-MS : Optimize parameters such as fiber type (e.g., polyacrylate), extraction time (30–60 min), and temperature (25–40°C) to achieve detection limits of 0.5 µg/kg in rubber matrices .
- Molecularly Imprinted Polymers (MIPs) : Combine with GC-MS for selective extraction from water samples, achieving 94% recovery and LODs of 0.8 ng/L .
- Electrochemical Sensors : Use poly(diallyldimethylammonium chloride)-stabilized graphene/platinum nanoparticles for rapid detection with high sensitivity in aqueous environments .
Q. How can researchers assess the carcinogenic potential of this compound using existing toxicological data?
- Methodological Answer : Leverage the Carcinogenic Potency Database (CPDB), which standardizes animal studies and calculates TD50 values (dose causing 50% tumor incidence). For example, this compound showed bladder tumors in rats and mesotheliomas in mice, with TD50 values informing quantitative risk assessments . The EPA classifies it as a probable human carcinogen (Group B2) based on structural analogs and animal evidence .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s role in transnitrosation reactions, and how can these be experimentally validated?
- Methodological Answer : In acidic media, this compound directly transfers nitroso groups to amines (e.g., N-methylaniline) without nitrous acid intermediates. Validate using kinetic studies with UV-Vis spectroscopy to monitor nitroso group transfer rates and LC-MS to identify reaction products. This mechanism suggests secondary nitrosamines may act as proximate carcinogens .
Q. How can physiologically based pharmacokinetic (PBPK) models be applied to address data gaps in this compound’s toxicokinetics?
- Methodological Answer : Develop PBPK models using existing oral exposure data (e.g., absorption rates in rodents) to simulate distribution, metabolism, and excretion. Incorporate in vitro hepatic metabolism data (e.g., CYP450 involvement) and extrapolate to humans. ATSDR identifies a need for dermal and inhalation absorption studies to refine model parameters .
Q. What in vitro models are suitable for evaluating this compound’s genotoxicity, and how do they compare to traditional assays?
- Methodological Answer :
- HepaRG 3D Cell Models : Use high-content screening to assess DNA damage (e.g., γH2AX foci) and compare results to Salmonella TA104 mutagenicity assays, which detect base-pair substitutions .
- Microsomal Activation Systems : Supplement with S9 liver fractions to mimic metabolic activation, as this compound’s mutagenicity may depend on nitroso group release .
Q. How can researchers optimize environmental fate studies to resolve contradictions in this compound’s biodegradation rates?
- Methodological Answer : Conduct soil microcosm experiments under controlled conditions (e.g., aerobic vs. anaerobic, varying pH). Use isotopically labeled this compound (¹⁵N) with LC-HRMS to track degradation products. ATSDR notes discrepancies in photolysis half-lives (hours to days) and recommends standardized protocols for hydrolysis/oxidation studies .
Q. Data Gaps and Future Directions
Q. What critical data gaps persist in understanding this compound’s bioavailability from environmental media?
- Methodological Answer : Prioritize studies on dermal absorption using ex vivo human skin models and inhalation exposure assays (e.g., ALI/EPI airway tissues). Quantify bioaccessibility in contaminated soils via physiologically based extraction tests (PBETs) to estimate oral exposure risks .
Q. How can advanced computational tools enhance risk assessment for this compound?
Properties
IUPAC Name |
N,N-diphenylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCNCOMADRQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021030 | |
Record name | N-Nitrosodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenamine, N-nitroso-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Nitrosodiphenylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/782 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/861 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
101 °C | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Nitrosodiphenylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³ | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Nitrosodiphenylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/861 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00007 [mmHg] | |
Record name | N-Nitrosodiphenylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/782 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether | |
CAS No. |
86-30-6 | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Nitrosodiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N-nitroso-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Nitrosodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrosodiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP2V89J1DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Nitrosodiphenylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/861 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16071 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Nitrosodiphenylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0526 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-NITROSODIPHENYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/861 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.